2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Brand Name: Vulcanchem
CAS No.: 14647-24-6
VCID: VC20941368
InChI: InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
SMILES: C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]
Molecular Formula: C26H24Cl2P2Pd
Molecular Weight: 575.7 g/mol

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

CAS No.: 14647-24-6

Cat. No.: VC20941368

Molecular Formula: C26H24Cl2P2Pd

Molecular Weight: 575.7 g/mol

* For research use only. Not for human or veterinary use.

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride - 14647-24-6

Specification

CAS No. 14647-24-6
Molecular Formula C26H24Cl2P2Pd
Molecular Weight 575.7 g/mol
IUPAC Name 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Standard InChI InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2
Standard InChI Key LDJXFZUGZASGIW-UHFFFAOYSA-L
SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]
Canonical SMILES C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2]

Introduction

Chemical Identity and Structural Properties

Basic Identification

The compound 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is identified through several standard chemical identifiers, as presented in Table 1.
Table 1: Chemical Identifiers

ParameterValue
CAS Registry Numbers19978-61-1, 14647-24-6
Molecular FormulaC₂₆H₂₄Cl₂P₂Pd
Molecular Weight575.7 g/mol
IUPAC Name2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
Common Names[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), PdCl₂(dppe)
PubChem CID9851137, 11071931
InChI KeyLDJXFZUGZASGIW-UHFFFAOYSA-L
The compound's structural identity is characterized by a central palladium(II) ion coordinated to two chloride ions and a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand . The dppe ligand's ethylene bridge facilitates chelation, which contributes significantly to the stability of the square planar coordination geometry around the palladium center.

Structural Characteristics

The compound forms a square planar complex with the palladium atom at the center. In similar trans-configured complexes, Pd-P bond lengths of approximately 2.3387 Å have been observed, while Pd-Cl bond lengths are typically around 2.2950 Å . The bidentate nature of the dppe ligand creates a chelate ring that enhances the stability of the complex and influences its reactivity in catalytic applications.

Physical and Chemical Properties

Physical Properties

The physical characteristics of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride are summarized in Table 2.
Table 2: Physical Properties

PropertyDescription
Physical State (at 20°C)Solid
AppearanceWhite to yellow to green powder or crystalline solid
Crystal StructureSquare planar coordination geometry
SolubilitySoluble in dichloromethane, partially soluble in other organic solvents

Chemical Properties

The compound exhibits several notable chemical properties:

  • It is moisture sensitive and should be stored under inert gas conditions .

  • The compound is incompatible with oxidizing agents .

  • The palladium center can undergo redox processes, enabling its catalytic applications in various coupling reactions .

  • The compound can participate in oxidation and reduction reactions, as well as ligand substitution processes.

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe). A common synthetic route is described below:
Dichloro(1,5-cyclooctadiene)palladium(II), [PdCl₂(COD)], is first prepared according to established literature procedures. A solution of diphenylphosphine derivative in dichloromethane is then added to a solution of [PdCl₂(COD)] also in dichloromethane. Slow evaporation of the solvent yields the desired palladium compound. Recrystallization from dichloromethane can be performed to obtain crystals with improved purity .
The reaction is typically carried out under inert atmosphere conditions to prevent oxidation of the phosphine ligands. Solvents such as dichloromethane or ethanol are commonly employed for this synthesis .

Industrial Production

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automated systems for mixing and temperature control are often employed to maintain consistency and efficiency in production .

Applications in Catalysis

Cross-Coupling Reactions

The compound serves as an important catalyst or precatalyst in various cross-coupling reactions, which are crucial for the formation of carbon-carbon bonds in organic synthesis. Table 3 outlines the major types of reactions catalyzed by this compound.
Table 3: Cross-Coupling Reactions Catalyzed by 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

Reaction TypeDescriptionApplications
Suzuki-Miyaura CouplingCoupling of organoboron compounds with halidesSynthesis of biaryls, pharmaceutical intermediates
Heck ReactionCoupling of unsaturated halides with alkenesSynthesis of styrenes, cinnamic acids
Negishi CouplingCoupling of organozinc compounds with halidesSynthesis of unsymmetrical biaryls
Stille CouplingCoupling of organotin compounds with halidesSynthesis of complex organic molecules
Sonogashira CouplingCoupling of terminal alkynes with halidesSynthesis of alkynylated aromatics
Buchwald-Hartwig CouplingC-N bond formation reactionsSynthesis of arylamines
Hiyama CouplingCoupling of organosilicon compounds with halidesSynthesis of biaryls under mild conditions

Specific Catalytic Applications

The compound has been specifically noted for its application in the production of acrylic acid sodium salt via coupling of carbon dioxide with ethene . This represents an important industrial application with potential environmental benefits through carbon dioxide utilization.
Research has also demonstrated its effectiveness in palladium-catalyzed cyanation of aryl halides. In a detailed procedure, the catalyst is used at a loading of 1 mol% in a reaction involving CuSCN, aryl iodides, sodium formate, and formic acid in a DMSO/water solvent system. The reaction is typically conducted at 100°C for 36 hours, resulting in the successful cyanation of aryl halides .

Reaction Mechanisms and Kinetics

Catalytic Cycle

In cross-coupling reactions, the palladium complex typically operates through a catalytic cycle involving:

Structure-Activity Relationships

The balanced electronic and steric properties of the dppe ligand in this palladium complex make it particularly suitable for cross-coupling reactions. The bidentate nature of the ligand prevents dissociation during catalytic cycles, ensuring catalyst stability, while the ethylene bridge provides an appropriate bite angle that facilitates the required geometric changes throughout the catalytic process.

Comparison with Similar Compounds

Related Palladium Catalysts

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride belongs to a family of palladium-phosphine complexes used in catalysis. Table 4 compares this compound with some related catalysts.
Table 4: Comparison with Related Palladium Catalysts

CatalystPhosphine LigandKey CharacteristicsPreferred Applications
PdCl₂(dppe)1,2-bis(diphenylphosphino)ethaneBalanced electronic/steric properties, stable chelateGeneral cross-couplings, good thermal stability
PdCl₂(dppp)1,3-bis(diphenylphosphino)propaneWider bite angle, different reactivitySpecific cross-couplings with steric requirements
PdCl₂(PPh₃)₂Triphenylphosphine (monodentate)More flexible coordination, ligand exchange possibleReactions requiring ligand dissociation
Pd(dppe)₂Two dppe ligandsMore electron-rich, no available coordination sites without ligand dissociationSpecific reductive processes
The specific structural characteristics of each complex influence its catalytic performance, with the dppe-based catalyst offering a balanced profile suitable for a wide range of applications.

Recent Research Developments

Recent Applications

Recent research has explored the use of this palladium complex in novel synthetic methodologies:

  • Development of more environmentally friendly reaction conditions, including aqueous media and lower catalyst loadings

  • Application in tandem or one-pot reaction sequences to streamline synthetic processes

  • Exploration of stereoselective transformations utilizing the structural features of the complex

Future Research Directions

Current research trends suggest several promising directions for future investigations:

  • Immobilization on solid supports for improved recyclability and continuous flow applications

  • Modification of the phosphine ligands to tune catalytic activity and selectivity

  • Application in emerging areas such as C-H activation chemistry and photoredox catalysis

  • Development of more sustainable synthetic approaches incorporating this catalyst

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